Product packaging for 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one(Cat. No.:CAS No. 61561-66-8)

1-(4-Methoxyphenyl)isoquinolin-3(2H)-one

Cat. No.: B11860091
CAS No.: 61561-66-8
M. Wt: 251.28 g/mol
InChI Key: DNNHPUVMFKZVTJ-UHFFFAOYSA-N
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Description

General Overview of Isoquinolin-3(2H)-ones as Heterocyclic Scaffolds

Isoquinoline (B145761) and its derivatives are recognized as privileged structures in medicinal chemistry due to their presence in a vast number of natural alkaloids and synthetically developed molecules with a wide array of biological activities. nih.govnih.gov These frameworks are integral to compounds exhibiting properties such as anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov The isoquinoline skeleton is derived from the aromatic amino acid tyrosine in nature and is the backbone of many alkaloids, including papaverine. wikipedia.orgnih.gov

The isoquinolinone core, specifically, represents a key structural motif that has attracted significant attention from synthetic and medicinal chemists. nih.gov The presence of the lactam function (a cyclic amide) within the heterocyclic ring provides specific chemical properties and opportunities for diverse functionalization. The synthesis of the isoquinolin-3-one core can be achieved through various catalytic methods, highlighting its importance as a synthetic target. acs.org

Significance of the 1-Aryl-substituted Isoquinolin-3(2H)-one Motif

The substitution pattern on the isoquinoline ring system is crucial for determining the molecule's chemical properties and biological function. The introduction of an aryl group at the C-1 position is a key structural feature. Research into 1-aryl isoquinolines has shown that this motif is a valuable target in organic synthesis. For instance, rhodium(III)-catalyzed methods have been developed for the atroposelective C-H cyanation of 1-aryl isoquinolines, demonstrating that this class of compounds is actively studied for creating axially chiral molecules. acs.org The ability to introduce substituents at the C-1 position is a critical aspect of diversifying the isoquinoline scaffold for drug discovery and material science applications. nih.gov

The presence of the 4-methoxyphenyl (B3050149) group, an electron-rich aromatic system, can influence the electronic properties of the entire molecule, potentially affecting its reactivity and interactions with biological targets. Studies on related structures have shown that electron-rich aryl groups can impact reaction outcomes and biological efficacy. acs.org

Research Context and Scope Pertaining to 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one

Despite the established importance of the isoquinolinone scaffold and the 1-aryl substitution pattern, a review of current scientific literature indicates that the specific compound This compound is not extensively documented. While numerous studies focus on related structures like isoquinoline-1,3(2H,4H)-diones, 3-acyl-isoquinolin-1(2H)-ones, and various tetrahydroisoquinoline derivatives, specific research detailing the synthesis, characterization, and application of this compound is limited. researchgate.netnih.gov

This lack of specific data suggests that this compound may represent a novel chemical entity or an under-explored area within the broader field of isoquinoline chemistry. Its structural features, combining the privileged isoquinolin-3-one core with a 1-aryl substituent, make it a compound of potential interest for future investigation in medicinal chemistry and materials science. Further research would be necessary to establish its chemical properties, potential biological activities, and synthetic accessibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H13NO2 B11860091 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one CAS No. 61561-66-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61561-66-8

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2H-isoquinolin-3-one

InChI

InChI=1S/C16H13NO2/c1-19-13-8-6-11(7-9-13)16-14-5-3-2-4-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18)

InChI Key

DNNHPUVMFKZVTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=CC=CC3=CC(=O)N2

Origin of Product

United States

Synthetic Methodologies for 1 4 Methoxyphenyl Isoquinolin 3 2h One and Analogues

Classical Cyclization Approaches

Traditional methods for the synthesis of isoquinolin-3(2H)-ones often rely on intramolecular cyclization reactions of appropriately substituted precursors. These methods have been foundational in accessing this class of compounds.

Intramolecular Cyclization of 2-Acylphenylacetonitriles

A robust and high-yielding method for the synthesis of 1-substituted 2H-isoquinolin-3-ones involves the intramolecular cyclization of 2-acylphenylacetonitriles. This reaction typically proceeds under strongly acidic conditions, leading to excellent yields of the desired isoquinolinone. researchgate.net The starting 2-acylphenylacetonitriles can be prepared through various methods, providing access to a diverse range of 1-substituted analogs.

Cyclization of N-Formyl-2-phenyl-acetamides

The cyclization of N-formyl-2-phenyl-acetamides presents another classical route to the isoquinoline (B145761) framework. For instance, N-[2-(2-acyl-4,5-dimethoxyphenyl)ethyl]formamides can be cyclized in the presence of a catalytic amount of p-toluenesulfonic acid to yield N-formylenamides of isoquinoline. researchgate.net These starting keto formamides are accessible through the acylation of N-[2-(3,4-dimethoxyphenyl)ethyl]formamides. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions offer a versatile approach to constructing the isoquinolinone core. One notable example is the modified Castagnoli-Cushman reaction, which utilizes homophthalic anhydrides and 1,3,5-triazinanes as formaldimine synthetic equivalents to produce 3,4-dihydroisoquinol-1-one-4-carboxylic acids. nih.gov This method has been instrumental in the synthesis of various derivatives for biological evaluation. nih.gov

Reactions of 2-Cyanomethylbenzoic Acid Derivatives

Derivatives of 2-cyanomethylbenzoic acid serve as valuable precursors for the synthesis of 3-aminoisoquinolin-1(2H)-ones. A convenient method has been developed that allows for the variation of substituents at the 3-amino group, highlighting the versatility of this starting material. univ.kiev.ua

Transition-Metal-Catalyzed Synthesis

Modern synthetic organic chemistry has seen a surge in the use of transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of isoquinolin-3(2H)-ones has greatly benefited from these advancements, particularly through C-H activation strategies.

Rhodium-Catalyzed C-H Activation/Annulation Reactions

Rhodium-catalyzed C-H activation followed by annulation has emerged as a powerful tool for the construction of isoquinolone scaffolds. These reactions offer high atom economy and functional group tolerance, making them highly attractive for the synthesis of complex molecules.

One approach involves the Rh(III)-catalyzed [4+2] cycloaddition of feedstock gases, such as ethylene (B1197577) and propyne, with amide-directed C-H activation of N-(pivaloyloxy)benzamides. organic-chemistry.org This method provides access to a diverse set of 3,4-dihydroisoquinolones and 3-methylisoquinolones in very good yields. organic-chemistry.org

Another strategy utilizes a one-pot, three-component reaction involving 2-oxazolines, iodonium (B1229267) ylides, and carboxylic acids. nih.gov This Rh(III)-catalyzed process proceeds via an oxazolinyl-directed C-H activation and tandem annulation under redox-neutral conditions, affording multifunctionalized isoquinolones in high yields. nih.govresearchgate.net The reaction accommodates a wide range of functional groups and is characterized by readily available starting materials and short reaction times. nih.govresearchgate.net

Furthermore, rhodium(III)-catalyzed C-H activation and annulation of petrochemical feedstocks have been developed for the construction of isoquinolone scaffolds, demonstrating the utility of this methodology in utilizing simple and abundant starting materials. organic-chemistry.org

Starting MaterialsCatalyst/ReagentsProductYieldReference
N-(pivaloyloxy)benzamides, Ethylene[Rh(III)]3,4-Dihydroisoquinolones78-96% organic-chemistry.org
N-(pivaloyloxy)benzamides, Propyne[Rh(III)]3-Methylisoquinolones39-95% organic-chemistry.org
2-Oxazolines, Iodonium ylides, Carboxylic acids[Rh(III)]Multifunctionalized isoquinolonesHigh nih.govresearchgate.net
o-Alkynyl amino aromatic ketones[Rh(III)]Pyrrolo[1,2-a]quinolinesGood researchgate.net

The synthesis of isoquinolin-3(2H)-one scaffolds, including the specific compound 1-(4-methoxyphenyl)isoquinolin-3(2H)-one, has been an area of intensive research due to their presence in various biologically active molecules. Modern synthetic strategies have increasingly focused on transition-metal-catalyzed C-H activation reactions, which offer atom- and step-economical routes to these valuable heterocycles. This article details several key synthetic methodologies, including rhodium-, palladium-, and cobalt-catalyzed transformations.

1 Rhodium-Catalyzed C-H Activation

Rhodium catalysis has proven to be a powerful tool for the construction of isoquinolinone cores through various C-H activation strategies. These methods often utilize directing groups to achieve high regioselectivity and efficiency.

1 Hydrazone-Directed C-H Activation

A notable and mechanistically intriguing method for the synthesis of highly substituted isoquinolines involves the Rh(III)-catalyzed C-H activation directed by a hydrazone group. nih.govuq.edu.auacs.org This approach accomplishes C-C and C-N bond formation along with the cleavage of the N-N bond, obviating the need for an external oxidant. nih.govuq.edu.auacs.org While this method primarily yields 1-aminoisoquinolines, the underlying principle of hydrazone-directed C-H activation is a significant advancement in the synthesis of isoquinoline frameworks. The reaction of acetophenone (B1666503) hydrazones with alkynes in the presence of a rhodium catalyst such as [RhCp*Cl2]2 leads to the formation of the corresponding isoquinolines in good to excellent yields. researchgate.net The reaction is believed to proceed via ortho C-H bond activation, directed by the hydrazone, followed by annulation with the alkyne. researchgate.net

The steric and electronic properties of the substituents on the aryl hydrazone can influence the reaction outcome. For instance, electron-rich aryl hydrazones tend to be more reactive than their electron-deficient counterparts under the reported reaction conditions. researchgate.net Moreover, significant steric hindrance, such as an ortho-methyl group on the acetophenone, can lead to a decrease in the reaction yield. researchgate.net

2 Vinyl Acetate (B1210297) as an Acetylene (B1199291) Equivalent

Vinyl acetate has been effectively employed as an inexpensive and benign acetylene equivalent in rhodium(III)-catalyzed C-H activation/annulation reactions for the synthesis of isoquinolones. acs.orgwhiterose.ac.uk In a seminal work, the Rh-catalyzed coupling of O-acetyl oximes with vinyl acetate was developed to produce 3,4-nonsubstituted isoquinolines. acs.org This methodology has also been extended to the annulation of N-pivaloyl benzamides with vinyl acetate, further demonstrating its utility in accessing the isoquinolone core. acs.orgnih.gov The use of vinyl acetate as an acetylene surrogate provides a cost-effective and safe alternative to gaseous acetylene. acs.orgnih.gov

3 [4+2] Cycloaddition via C-H Activation

Rhodium catalysts have been instrumental in promoting [4+2] cycloaddition reactions for the synthesis of various carbo- and heterocyclic systems. nih.govresearchgate.netmdpi.com In the context of isoquinolinone synthesis, these cycloadditions can be achieved through the reaction of dienes with alkynes. Cationic rhodium(I) species, often generated from precursors like [Rh(COD)Cl]2 and AgSbF6, have been shown to efficiently catalyze intramolecular [4+2] cycloadditions of ester-tethered 1,3-diene-8-yne derivatives. researchgate.net While direct examples leading specifically to this compound via this mechanism are not prevalent in the reviewed literature, the principle of rhodium-catalyzed [4+2] cycloaddition represents a viable synthetic strategy for constructing the core bicyclic structure of isoquinolinones.

2 Palladium-Catalyzed Reactions

Palladium catalysis offers versatile and efficient pathways for the synthesis of isoquinolinone derivatives, including cascade reactions and methods involving electrophilic palladation.

1 Pd-Catalyzed Cascade Dehydrogenative Cross-Coupling/Annulation

A novel and efficient method for synthesizing isoquinolinone derivatives involves a palladium-catalyzed cascade dehydrogenative cross-coupling/annulation reaction of N-alkoxybenzamides with β-keto esters. nih.gov This process is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle initiated by α-C(sp2)-H activation. nih.gov This strategy allows for the construction of the isoquinolinone skeleton in a single operation from readily available starting materials.

2 Electrophilic Palladation Pathways

Palladium-catalyzed α-arylation of enolates serves as a key C-C bond-forming reaction in the synthesis of various isoquinoline derivatives. nih.gov The coupling of an enolate with an ortho-functionalized aryl halide creates a protected 1,5-dicarbonyl moiety, which can then be cyclized to form the isoquinoline ring system. nih.gov This regioselective route is compatible with a wide array of substituents, including those that lead to electron-deficient isoquinoline skeletons. nih.gov This method can be adapted for the synthesis of 3-hydroxyisoquinolines, which are tautomers of isoquinolin-3(2H)-ones. nih.gov Furthermore, the synthesis of 3,4-disubstituted isoquinolines can be achieved through the palladium-catalyzed cross-coupling of 2-(1-alkynyl)benzaldimines with organic halides. nih.gov

3 Cobalt-Catalyzed C-H Activation

In recent years, cost-effective and earth-abundant cobalt catalysts have emerged as powerful alternatives to precious metals for C-H activation reactions. acs.org

Cobalt-catalyzed C-H activation/annulation of benzamides with alkynes provides a direct and efficient route to 3,4-disubstituted isoquinolinones. thieme-connect.com This method is tolerant of a broad range of functional groups on both the benzamide (B126) and the alkyne, allowing for the synthesis of a diverse library of isoquinolinone derivatives. thieme-connect.com The use of an inexpensive cobalt catalyst makes this approach particularly attractive for large-scale synthesis. nih.gov

Furthermore, Cp*Co(III)-catalyzed redox-neutral synthesis of 3,4-unsubstituted isoquinolin-1(2H)-ones has been developed using N-chloroamides and vinyl acetate as an acetylene surrogate. nih.govnih.gov The N-Cl bond of the N-chlorobenzamide acts as an internal oxidant, precluding the need for an external one. nih.govnih.gov This reaction proceeds at ambient temperature and demonstrates excellent functional group tolerance. acs.orgnih.gov

The atroposelective synthesis of C-N axially chiral isoquinolinones has also been achieved through cobalt-catalyzed enantioselective C-H activation and annulation, highlighting the versatility of cobalt catalysis in this field. researchgate.net

Copper-Catalyzed Cyclization Approaches

Copper catalysis offers an economical and practical avenue for the synthesis of isoquinolin-3(2H)-one derivatives. One prominent method involves the cascade reaction of substituted 2-halobenzamides with β-keto esters. This one-pot approach, typically using a copper(I) catalyst like copper(I) iodide (CuI) with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like dimethylformamide (DMF), proceeds under mild conditions to afford 3,4-disubstituted isoquinolin-1(2H)-ones. nih.govchemrxiv.org The reaction is believed to proceed through an initial copper-catalyzed N-arylation followed by an intramolecular Claisen-type condensation.

Another copper-catalyzed strategy involves the tandem cyclization of 2-(1-alkynyl)benzaldimines with water. mdpi.com In this process, a copper(II) salt like copper(II) acetate (Cu(OAc)₂) catalyzes the reaction, leading to highly substituted isoquinolone derivatives. The reaction likely involves the hydration of the alkyne, followed by intramolecular cyclization and subsequent tautomerization.

Furthermore, the cycloisomerization of 2-alkynylbenzamides can be achieved using copper catalysts. For instance, treatment of 2-alkynylbenzamides with copper(II) chloride (CuCl₂) as a catalyst under basic conditions can lead to the formation of (Z)-3-alkylideneisoindolin-1-ones, which are isomers of the target isoquinolinones and can sometimes be converted to them. nih.gov

A selection of copper-catalyzed reactions for the synthesis of isoquinolinone analogues is presented in the table below.

Table 1: Examples of Copper-Catalyzed Synthesis of Isoquinolinone Analogues

Starting Material 1 Starting Material 2 Catalyst/Base Product Yield Ref
2-Iodobenzamide (B1293540) Ethyl benzoylacetate CuI / K₂CO₃ 4-Acetyl-3-phenylisoquinolin-1(2H)-one 85% chemrxiv.org
2-Bromobenzamide Ethyl acetoacetate CuI / K₂CO₃ 3-Methyl-4-acetylisoquinolin-1(2H)-one 91% chemrxiv.org

Platinum-Catalyzed Nitrile Hydrolysis and Cyclization

The synthesis of isoquinolin-3(2H)-ones can be envisioned through a platinum-catalyzed intramolecular cyclization of ortho-alkynylbenzonitriles. This transformation conceptually involves two key steps: the hydration of the nitrile group to an amide, and the subsequent cyclization onto the alkyne. Platinum complexes are well-known catalysts for the hydration of nitriles to primary amides under neutral or mild conditions, offering an alternative to harsh acidic or basic hydrolysis. researchgate.net In a separate transformation, platinum catalysts can also facilitate the intramolecular cyclization of an appropriately positioned amide onto an alkyne.

However, a single, one-pot methodology explicitly detailing the use of a platinum catalyst for the sequential nitrile hydrolysis and intramolecular cyclization of an ortho-alkynylbenzonitrile to an isoquinolin-3(2H)-one is not extensively documented in the reviewed scientific literature. The successful development of such a method would hinge on the careful selection of a platinum catalyst and reaction conditions that are compatible with both the nitrile hydration and the subsequent cyclization step, preventing catalyst deactivation and side reactions.

Ruthenium-Catalyzed Cycloisomerization and Oxidant-Free Cyclization

Ruthenium catalysts have emerged as powerful tools for the synthesis of isoquinolinones, enabling both oxidative and oxidant-free cyclization pathways.

One significant approach is the aerobic oxidative cyclization of aromatic nitriles with alkynes. nih.gov This reaction, catalyzed by a ruthenium complex such as [{RuCl₂(p-cymene)\₂], often in the presence of a co-catalyst or additive like copper(II) acetate (Cu(OAc)₂) and potassium hexafluorophosphate (B91526) (KPF₆), allows for the direct construction of the isoquinolone core from readily available starting materials under an air atmosphere. nih.gov

More advanced, oxidant-free methods have been developed utilizing N-alkoxybenzamides as substrates. In these reactions, the N-O bond of the directing group functions as an internal oxidant, obviating the need for external oxidizing agents. nih.gov A ruthenium(II) catalyst promotes a C-H activation/annulation cascade. Mechanistic studies suggest a Ru(II)-Ru(IV)-Ru(II) catalytic cycle where N-O bond cleavage occurs before the alkyne insertion, leading to the formation of diverse isoquinolone products with high functional group tolerance. nih.gov This strategy is highly atom-economical and environmentally benign.

Table 2: Ruthenium-Catalyzed Synthesis of Isoquinolones

Substrate Alkyne Catalyst System Product Yield Ref
Benzonitrile Diphenylacetylene [{RuCl₂(p-cymene)\₂], Cu(OAc)₂, KPF₆ 3,4-Diphenylisoquinolin-1(2H)-one 92% nih.gov
4-Methylbenzonitrile 1-Phenyl-1-propyne [{RuCl₂(p-cymene)\₂], Cu(OAc)₂, KPF₆ 6-Methyl-4-methyl-3-phenylisoquinolin-1(2H)-one 81% nih.gov
N-methoxy-4-methylbenzamide Diphenylacetylene [{RuCl₂(p-cymene)\₂], NaOAc 6-Methyl-2-methyl-3,4-diphenylisoquinolin-1(2H)-one* 85% nih.gov

*Product after N-methylation workup as described in the reference.

Metal-Free Synthetic Strategies

KOtBu-Promoted SNAr Reactions

Potassium tert-butoxide (KOtBu) can promote the intramolecular cyclization of N-substituted 2-halobenzamides to form dihydroisoquinolinone scaffolds. While such base-promoted cyclizations are often considered to proceed via a nucleophilic aromatic substitution (SNAr) mechanism, recent studies have indicated that a radical pathway may be operative, particularly with KOtBu. This method can be performed efficiently under microwave irradiation. The reaction is proposed to be initiated by a single-electron transfer (SET) from the base to the aryl halide, generating an aryl radical. This radical then undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion to furnish the six-membered isoquinolinone ring system with high regioselectivity.

Intramolecular Transannulation

Intramolecular transannulation represents a sophisticated, metal-free strategy for constructing complex heterocyclic systems. This approach has been successfully applied to the synthesis of 3-aminoisoquinolines. The methodology involves the one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. This reaction proceeds by heating the triazole precursor, which undergoes a cascade of reactions including ring-opening of the triazole, nitrogen extrusion, and subsequent cyclization to form the aminated isoquinoline core. While this method provides access to the related 3-aminoisoquinoline scaffold, its direct application for the synthesis of the this compound core is not widely reported.

Electrocatalytic Methods

Electrosynthesis is a sustainable and powerful tool in organic chemistry that has been successfully applied to the formation of isoquinolinones. rsc.org These methods avoid the use of chemical oxidants by employing an electric current to drive the desired transformation. One such strategy is the intramolecular oxidative C-H/N-H annulation of alkyne-tethered N-alkoxybenzamides. This electrochemical approach enables the cyclization to proceed efficiently, providing a green alternative to methods requiring stoichiometric metal oxidants. mdpi.com The reactions are typically carried out in an undivided cell using carbon or platinum electrodes. The electrosynthesis offers high functional group tolerance and represents a modern, environmentally friendly route to the isoquinolinone framework.

Catalytic Systems and Reagents

The synthesis of this compound and its structural relatives is heavily reliant on effective catalytic systems. These catalysts facilitate the necessary bond formations and cyclization reactions, often with high efficiency and selectivity. The choice of catalyst, whether homogeneous, heterogeneous, or a Lewis acid, can significantly influence the reaction outcome, yield, and substrate scope.

Homogeneous Catalysts (e.g., Sulfuric Acid, Methanesulfonic Acid, Trifluoroacetic Acid)

Homogeneous catalysts, being in the same phase as the reactants, offer excellent reactivity due to high accessibility of the catalytic sites. Strong Brønsted acids are frequently employed to promote cyclization reactions in the synthesis of isoquinolinone cores.

Sulfuric Acid (H₂SO₄): While a powerful and common acid catalyst in organic synthesis, its application in the direct synthesis of 1-arylisoquinolin-3(2H)-ones is not extensively documented in dedicated studies. However, its role in related cyclization reactions, such as in the synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones via acid-mediated cycloisomerization, highlights its potential. beilstein-journals.orgnih.gov In these cases, a Brønsted acid is crucial for the final ring-closing step. nih.gov

Methanesulfonic Acid (MsOH): This strong organic acid is recognized as a green and effective catalyst for various organic transformations. kthmcollege.ac.in It has been specifically utilized in the intramolecular Friedel-Crafts type cyclization of arylethylcarbamates to furnish the 3,4-dihydroisoquinolin-1(2H)-one scaffold. kthmcollege.ac.inresearchgate.net The combination of phosphorus pentoxide and methanesulfonic acid, known as Eaton's reagent, is a potent catalyst for synthesizing dihydroisoquinolin-3(2H)-ones. researchgate.net

Trifluoroacetic Acid (TFA): TFA is a versatile and strong acid catalyst. It has been employed as a trifluoromethyl source in the one-pot synthesis of 2-trifluoromethylquinazolin-4(3H)-ones. rsc.org More directly related to the target scaffold, trifluoromethanesulfonic acid (TfOH), a superacid, has been shown to promote the TfOH-promoted cyclocondensation for the synthesis of 3(2H)-isoquinolones. nih.gov

Table 1: Application of Homogeneous Acid Catalysts in Isoquinolinone Synthesis and Related Reactions.
CatalystReaction TypeSubstratesProductYield (%)Reference
Methanesulfonic AcidIntramolecular Friedel-Crafts CyclizationArylethylcarbamates3,4-Dihydroisoquinolin-1(2H)-ones42-92 researchgate.net
Trifluoroacetic Acid (as CF3 source)One-pot Sequential CascadeAnthranilic acids and amines2-Trifluoromethylquinazolin-4(3H)-onesUp to 75 rsc.org
Trifluoromethanesulfonic Acid (TfOH)CyclocondensationPhenylacetyl chlorides and Schiff bases3(2H)-IsoquinolonesGood to excellent nih.gov

Heterogeneous Catalysts (e.g., Sulfated Zirconia, Amberlyst Resins, Heteropolyacids)

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture and potential for recyclability, aligning with the principles of green chemistry.

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid catalyst has demonstrated efficacy in the synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones. The one-pot synthesis from 2-cyanomethylbenzoic acid and substituted benzenes proceeds via Friedel–Crafts acylation and subsequent intramolecular cyclization. This method is noted for its short reaction times and straightforward work-up. researchgate.net Sulfated zirconia has also been employed in the synthesis of other nitrogen-containing heterocycles like 1,5-benzodiazepines. nih.gov The catalytic activity is attributed to the presence of strong Brønsted and Lewis acid sites on the catalyst surface. rsc.org

Amberlyst Resins: These are macroreticular polystyrene-based ion-exchange resins containing strongly acidic sulfonic acid groups. Amberlyst-15, in particular, is a widely used heterogeneous acid catalyst in various organic reactions, including esterification, alkylation, and the synthesis of heterocyclic compounds. kthmcollege.ac.inacs.org While direct synthesis of the target molecule using Amberlyst-15 is not prominently reported, its successful application in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones in a three-component Biginelli-like reaction underscores its potential for catalyzing similar multicomponent reactions to form isoquinolinone structures. google.com

Heteropolyacids (HPAs): HPAs are complex proton acids that have been used as catalysts in various organic syntheses. For instance, they have been employed in the catalytic synthesis of 1,3,3-trimethyl-1-phenylindane. google.com Although their specific application in the synthesis of this compound is not detailed in the available literature, their tunable acidity and structural properties make them potential candidates for catalyzing the necessary cyclization reactions.

Table 2: Application of Heterogeneous Catalysts in the Synthesis of Isoquinolinone Analogues and Other Heterocycles.
CatalystReaction TypeSubstratesProductKey AdvantagesReference
Sulfated ZirconiaFriedel–Crafts Acylation/Intramolecular Cyclization2-Cyanomethylbenzoic acid, Substituted benzenes1-Aryl-substituted 2H-isoquinolin-3-onesShort reaction time, easy work-up researchgate.net
Amberlyst-15Three-component Biginelli-like reactionAcetophenone, Benzaldehyde, Urea5-Unsubstituted 3,4-dihydropyrimidin-2(1H)-onesRecyclable, environmentally benign google.com

Lewis Acid Catalysts (e.g., Cu(OAc)₂, B(C₆F₅)₃)

Lewis acid catalysts play a crucial role in a variety of organic transformations, including cycloadditions and coupling reactions, by activating substrates towards nucleophilic attack.

Copper(II) Acetate (Cu(OAc)₂): Copper catalysts, in general, are versatile and have been used in the synthesis of numerous nitrogen-containing heterocycles. Cu(OAc)₂ has been found to be an efficient catalyst for the aerobic oxidative synthesis of 2-aryl-3-acylquinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones. researchgate.net It has also been utilized in the sonochemical synthesis of isoquinolin-1(2H)-one derivatives via the coupling of 2-iodobenzamide with 1-ethynylcycloalkanol. nih.gov Furthermore, Cu(OAc)₂ can catalyze the aerobic oxidative coupling of alcohols and amidine hydrochlorides to produce 1,3,5-triazines. nih.gov

Tris(pentafluorophenyl)borane (B(C₆F₅)₃): This powerful Lewis acid is known to catalyze a wide range of reactions, including cycloadditions and tandem reactions. rsc.orgchemrxiv.org It has been successfully employed in a three-component tandem reaction of naphthoquinone, indole, and maleimide (B117702) to construct novel polycyclic quinone derivatives. rsc.org While a direct application for the synthesis of the target isoquinolinone is not explicitly detailed, its ability to catalyze complex bond-forming sequences makes it a promising tool for advanced synthetic strategies toward this scaffold. rsc.orgfigshare.com

Table 3: Examples of Lewis Acid-Catalyzed Syntheses of Heterocyclic Compounds.
CatalystReaction TypeSubstratesProductKey FeaturesReference
Cu(OAc)₂Aerobic Oxidative Synthesis2-Aminobenzyl alcohols, α,β-Unsaturated ketones2-Aryl-3-acylquinolinesOne-pot cascade procedure researchgate.net
Cu(OAc)₂Coupling Reaction2-Iodobenzamide, 1-EthynylcycloalkanolIsoquinolin-1(2H)-one derivativesSonochemical conditions nih.gov
B(C₆F₅)₃Three-component Tandem ReactionNaphthoquinone, Indole, MaleimidePolycyclic quinone derivativesBroad substrate adaptability rsc.org

Directing Groups in C-H Activation (e.g., Hydrazone, Sulfilimine)

C-H activation has emerged as a powerful strategy for the efficient and atom-economical synthesis of complex molecules. The use of directing groups allows for high regioselectivity in the functionalization of otherwise inert C-H bonds.

Hydrazone: The hydrazone group has been effectively utilized as a directing group in transition metal-catalyzed C-H activation for the synthesis of isoquinolines. Rh(III)-catalyzed C-H/N-N bond functionalization of arylhydrazones with internal alkynes provides a route to isoquinoline derivatives. nih.govacs.orgacs.org This method is characterized by its redox-neutral conditions and broad functional group tolerance. nih.gov The hydrazone directing group is readily installed via condensation of a hydrazine (B178648) with an aldehyde and can be subsequently converted into other functional groups. acs.org

Sulfilimine: Sulfilimines can also serve as directing groups in C-H activation reactions. For instance, the reaction of N-phenyl isocyanates with sulfoxide (B87167) compounds in the presence of an acid catalyst, such as sulfuric acid or methanesulfonic acid, can produce phenyl sulfilimines. google.com These sulfilimines can then undergo rearrangement to form thioalkylene aniline (B41778) compounds, demonstrating the potential for C-H functionalization directed by the sulfilimine group. google.com

Advanced Synthetic Methodologies

Beyond traditional catalytic approaches, advanced synthetic methodologies such as multi-component reactions offer highly efficient pathways to construct complex molecular architectures like this compound in a single step.

Multi-component Reactions

Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This approach is highly atom-economical and allows for the rapid generation of molecular diversity.

A notable example relevant to the synthesis of the target scaffold is the Castagnoli–Cushman reaction (CCR). This reaction between a homophthalic anhydride (B1165640) and an imine (often generated in situ from an aldehyde and an amine) provides a diastereoselective route to 2,3-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones bearing a carboxylic acid at the C4 position. nih.gov A study on the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives for antioomycete activity utilized this reaction to produce a library of compounds, including an analogue with a 3-(4-methoxyphenyl) group, specifically 2-(4-(4-chlorophenoxy)phenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, which was synthesized in an 83.7% yield. nih.gov This demonstrates the feasibility of introducing the desired 4-methoxyphenyl (B3050149) group at the 1-position (which becomes the 3-position in the product numbering of this specific reaction) of the isoquinolinone core through an MCR approach.

Table 4: Example of a Multi-component Reaction for the Synthesis of a this compound Analogue.
Reaction TypeComponentsProductYield (%)Reference
Castagnoli–Cushman ReactionHomophthalic anhydride, 4-Methoxyaniline, 4-(4-Chlorophenoxy)benzaldehyde2-(4-(4-Chlorophenoxy)phenyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid83.7 nih.gov

One-pot Synthesis Strategies

One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. A notable one-pot approach for the synthesis of 1-aryl-substituted 2H-isoquinolin-3-ones involves a Friedel-Crafts acylation followed by an intramolecular cyclization.

A key example of this strategy is the reaction of 2-cyanomethylbenzoic acid with a substituted benzene (B151609), such as anisole, in the presence of a solid acid catalyst. tamu.eduresearchgate.net Specifically, sulfated zirconia has been reported as an effective catalyst for this transformation. tamu.eduresearchgate.net The reaction proceeds through the initial Friedel-Crafts acylation of the aromatic substrate (anisole) by an acylating agent derived from 2-cyanomethylbenzoic acid. This is followed by an in-situ intramolecular cyclization of the resulting 2-acylphenylacetonitrile intermediate to yield the final 1-aryl-2H-isoquinolin-3-one product.

The table below summarizes findings for the synthesis of analogous isoquinolinone derivatives, highlighting the starting materials, catalysts, and reported yields.

Starting Material 1Starting Material 2Catalyst/ReagentProductYield (%)Reference
2-Cyanomethylbenzoic acidBenzeneSulfated Zirconia1-Phenyl-2H-isoquinolin-3-oneData not available tamu.eduresearchgate.net
2-Cyanomethylbenzoic acidTolueneSulfated Zirconia1-(p-Tolyl)-2H-isoquinolin-3-oneData not available tamu.eduresearchgate.net
2-Cyanomethylbenzoic acidAnisoleSulfated Zirconia1-(4-Methoxyphenyl)-2H-isoquinolin-3-oneData not available tamu.eduresearchgate.net

It is important to note that the yields for the specific reactions listed above, including that for the target compound this compound, were not specified in the accessible literature.

Chemical Reactivity and Transformations

Reactivity of the Lactam Nitrogen

The nitrogen atom within the lactam ring of the isoquinolin-3(2H)-one scaffold exhibits nucleophilic character and can participate in various substitution reactions. While direct studies on 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one are not extensively detailed in the literature, the general reactivity pattern for this class of compounds involves N-alkylation and N-arylation. These transformations are typically achieved by treating the parent isoquinolinone with a suitable electrophile, such as an alkyl halide or an aryl boronic acid, often in the presence of a base or a metal catalyst.

For instance, related 3,4-dihydroisoquinolin-1(2H)-one structures have been successfully N-functionalized using various reagents, demonstrating the accessibility of the lactam nitrogen for derivatization.

Arylation Reactions

Site-selective C-H arylation of the isoquinolinone core represents a powerful and atom-economical strategy for introducing molecular complexity. Research has demonstrated that by carefully selecting the catalytic system, one can achieve divergent reactivity, targeting either the C4 or the C8 position with high selectivity.

The C4 position of the isoquinolinone ring, being part of an enamine-like moiety, can be selectively functionalized. A notable development is the catalyst-controlled C-H arylation using aryliodonium salts as the arylating agent. Specifically, a palladium-catalyzed process has been shown to favor arylation exclusively at the C4 position. nih.govacs.org This selectivity is proposed to proceed through an electrophilic palladation pathway. nih.gov The reaction demonstrates the ability to forge a new carbon-carbon bond at a traditionally less reactive position.

Another approach to functionalize the C4 position involves the BF₃·Et₂O-catalyzed conjugate addition of isoquinolin-1(2H)-ones to p-quinone methides, resulting in C4-alkylated products. Although this is an alkylation, it underscores the susceptibility of the C4 position to electrophilic attack.

Remarkably, the same isoquinolone scaffold can be directed to undergo arylation at the C8 position of the fused benzene (B151609) ring by switching the catalyst system. An Iridium(III) catalytic system, when used with aryliodonium salts, completely reverses the selectivity from C4 to C8. nih.govacs.org This method provides exclusive C-C bond formation at the C8 position, showcasing a rare example of catalyst-controlled regioselectivity in C-H activation of this heterocyclic system. nih.gov The ability to selectively introduce aryl groups at either the C4 or C8 position significantly enhances the synthetic utility of the isoquinolinone core.

Table 1: Catalyst-Controlled Site-Selective C-H Arylation of Isoquinolones

Target Position Catalyst System Proposed Pathway Selectivity
C4 Palladium (Pd) Electrophilic Palladation High C4 selectivity
C8 Iridium (Ir) Not specified Exclusive C8 selectivity

This table summarizes the findings on catalyst-dependent regioselective arylation of the isoquinolone scaffold. nih.govacs.org

Cycloaddition Reactions (e.g., Diels-Alder, Photodimerization)

Cycloaddition reactions offer a robust method for constructing complex polycyclic systems. The isoquinolin-3(2H)-one nucleus can participate in such transformations, most notably in photodimerization reactions.

The [4+4] photodimerization of isoquinolin-3(2H)-one has been studied in the solid state. rsc.orgrsc.org Upon irradiation with UV light, two monomer units can react to form a cyclobutane (B1203170) ring. Depending on the relative orientation of the two reacting molecules in the crystal lattice, a variety of stereoisomers can be produced. rsc.orgrsc.org When neat isoquinolin-3(2H)-one is irradiated, it selectively produces a dimer with an inversion center, formed between the two heterocyclic rings. rsc.org However, by co-crystallizing the isoquinolinone with different host molecules, the packing arrangement can be altered, leading to the formation of other dimeric isomers upon irradiation. rsc.orgrsc.org This demonstrates the principles of crystal engineering in controlling photochemical reactivity.

While the isoquinoline (B145761) nucleus can be formed via Diels-Alder reactions, for example, from 2(1H)-pyridones, nih.gov direct participation of the this compound ring itself as either a diene or dienophile in a [4+2] cycloaddition is not as commonly reported.

Derivatization at Various Positions

The derivatization of the pendant 4-methoxyphenyl (B3050149) group on the this compound scaffold is not typically achieved through modification of the final molecule. Instead, functional diversity on this ring is generally introduced by utilizing appropriately substituted starting materials during the synthesis of the isoquinolinone core.

For example, syntheses of related structures often start with substituted benzaldehydes or anilines. The preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, a chalcone (B49325) precursor, involves the condensation of 4-methoxybenzaldehyde (B44291) with a substituted acetophenone (B1666503). mdpi.com This highlights the synthetic strategy of building complexity from functionalized precursors rather than through late-stage functionalization of the aromatic ring. Common reactions on the methoxy (B1213986) group itself, such as O-demethylation to reveal a phenol, could potentially be performed, but specific examples on this particular scaffold are not prevalent in the reviewed literature.

Transformations at the Carbonyl Group

The carbonyl group at the 3-position of the isoquinolinone core is part of a lactam functionality. Its reactivity is somewhat attenuated compared to a simple ketone due to the resonance contribution from the adjacent nitrogen atom. However, it can still undergo several important transformations.

One significant reaction involves the conversion of the carbonyl oxygen into a more reactive leaving group. For instance, treatment of related isoquinolin-1(2H)-one systems with triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) can transform the lactam into a 1-triflyloxyisoquinoline. nih.gov This transformation is crucial as the triflate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at the C3 position. A similar reaction would be expected for this compound, yielding 3-triflyloxy-1-(4-methoxyphenyl)isoquinoline. This intermediate could then be subjected to various cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds at this position.

Another potential transformation is the reduction of the carbonyl group. While specific examples for this compound are not prevalent in the literature, lactam carbonyls can typically be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This would likely lead to the formation of 1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline, effectively removing the carbonyl oxygen and saturating that portion of the heterocyclic ring.

Furthermore, O-alkylation can be considered a transformation involving the carbonyl group, leading to the formation of a 3-alkoxyisoquinoline derivative. This occurs because the isoquinolinone can exist in tautomeric forms, with the enol-like tautomer (isoquinolin-3-ol) being reactive towards alkylating agents at the oxygen atom under specific conditions. The regioselectivity between N- and O-alkylation is a key consideration, often influenced by the alkylating agent, base, and solvent used. rsc.orgresearchgate.net For example, the Mitsunobu reaction has been employed for the O-alkylation of isoquinolin-1-ones, which suggests a similar possibility for the 3(2H)-one isomer. rsc.orgresearchgate.net

Table 1: Potential Transformations at the Carbonyl Group
Reaction TypeReagentsPotential ProductNotes
O-TriflylationTriflic anhydride (Tf₂O), Pyridine3-Triflyloxy-1-(4-methoxyphenyl)isoquinolineCreates a reactive intermediate for cross-coupling reactions. nih.gov
ReductionLithium aluminum hydride (LiAlH₄)1-(4-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinolineReduces the amide to an amine.
O-AlkylationAlkyl halide, Silver salt (e.g., Ag₂CO₃) or Mitsunobu conditions (e.g., DEAD, PPh₃, Alcohol)3-Alkoxy-1-(4-methoxyphenyl)isoquinolineReaction conditions can be tuned to favor O- over N-alkylation. nih.gov

Modifications at the Nitrogen Atom

The nitrogen atom of the lactam in this compound is a nucleophilic site and can readily undergo reactions such as alkylation and acylation. The lone pair of electrons on the nitrogen can attack various electrophiles, leading to the formation of N-substituted derivatives.

N-alkylation is a common modification for isoquinolinone scaffolds. uea.ac.uk This reaction is typically achieved by treating the parent compound with a base to deprotonate the nitrogen, followed by the addition of an alkylating agent (e.g., an alkyl halide or sulfate). The choice of base and solvent is critical to ensure regioselectivity, as O-alkylation can be a competing pathway. rsc.orgresearchgate.net In many cases, using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) favors N-alkylation. nih.gov A variety of alkyl groups can be introduced, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl groups. uea.ac.uk

Acylation of the nitrogen atom is another important transformation. This can be accomplished using acylating agents like acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of N-acylisoquinolinones, which are imide-like structures. These derivatives can be useful for introducing further functionality or for altering the electronic properties of the molecule.

Table 2: Modifications at the Nitrogen Atom
Reaction TypeReagentsPotential ProductNotes
N-Alkylation1. Base (e.g., NaH, K₂CO₃) 2. Alkylating agent (e.g., CH₃I, BnBr)2-Alkyl-1-(4-methoxyphenyl)isoquinolin-3(2H)-oneA common method for derivatization; conditions can be optimized to favor N- over O-alkylation. rsc.orgnih.govuea.ac.uk
N-AcylationAcid chloride (e.g., Acetyl chloride) or Anhydride (e.g., Acetic anhydride), Base (e.g., Pyridine, Et₃N)2-Acyl-1-(4-methoxyphenyl)isoquinolin-3(2H)-oneForms an N-acyl derivative (imide).

Mechanistic Investigations of Synthetic Pathways

Studies on C-H Activation Mechanisms

The formation of 1-aryl-isoquinolin-3(2H)-ones often proceeds through a directed C-H activation mechanism. In this approach, a directing group on the starting material, typically a benzamide (B126) derivative, positions a transition metal catalyst, such as rhodium or palladium, in proximity to an ortho C-H bond on the benzene (B151609) ring. This facilitates the cleavage of the C-H bond and the formation of a metallacyclic intermediate.

For the synthesis of a compound like 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one, a plausible starting material would be an N-substituted benzamide. The catalytic cycle is generally initiated by the coordination of the catalyst to the directing group. For instance, in rhodium(III)-catalyzed reactions, a [Cp*Rh(III)] complex is often used. The directing group, such as an N-methoxyamide, facilitates the ortho C-H bond activation to form a five-membered rhodacycle intermediate. This step is a crucial part of the catalytic cycle and is considered a key mechanistic feature in the construction of the isoquinolone core.

Catalytic Cycles (e.g., Pd(II)/Pd(IV) cycles)

Palladium-catalyzed reactions are also a cornerstone in the synthesis of isoquinolinone derivatives. While a direct Pd(II)/Pd(IV) cycle for the synthesis of this compound is not explicitly documented, related transformations involving palladium catalysis provide mechanistic blueprints.

A common pathway involves a Pd(II)-catalyzed C-H activation/annulation cascade. The catalytic cycle typically begins with the coordination of a Pd(II) species to a directing group on the benzamide substrate. Subsequent C-H activation, often assisted by a base, leads to the formation of a palladacycle intermediate. This intermediate then undergoes migratory insertion with a coupling partner, such as an alkyne or an allene. Reductive elimination from the resulting palladium species furnishes the final isoquinolinone product and regenerates the active Pd(II) catalyst.

In some palladium-catalyzed syntheses of related heterocyclic systems, a Pd(0)/Pd(II) cycle is operative, particularly in intramolecular Heck-type reactions. organicreactions.orgwikipedia.org This involves the oxidative addition of an aryl or vinyl halide to a Pd(0) complex, followed by intramolecular carbopalladation onto a tethered alkene or alkyne, and subsequent β-hydride elimination to yield the cyclized product and regenerate the Pd(0) catalyst.

Intramolecular Cyclization Mechanisms

Intramolecular cyclization is the key ring-forming step in the synthesis of this compound. Following the initial C-H activation and coupling with a suitable partner, the newly formed intermediate undergoes cyclization to construct the heterocyclic ring.

For example, in a rhodium-catalyzed reaction between a benzamide and an alkyne, after the formation of the rhodacycle and migratory insertion of the alkyne, the resulting intermediate undergoes reductive elimination to form the C-N bond, leading to the isoquinolone product.

In copper-catalyzed syntheses of related isoquinolines, an intramolecular cyclization of an ortho-alkynylaryl oxime derivative can occur. chim.it This proceeds via a copper(I)-catalyzed activation of the alkyne, followed by intramolecular attack of the oxime nitrogen onto the activated alkyne. Subsequent bond rearrangements and protonation steps lead to the final isoquinoline (B145761) product. While this specific example leads to an isoquinoline, similar principles of metal-catalyzed intramolecular nucleophilic attack are central to the formation of the isoquinolinone ring.

Role of Catalysts and Reagents in Reaction Pathways

The choice of catalyst and reagents is critical in directing the reaction pathway and determining the efficiency and selectivity of the synthesis.

Catalysts:

Rhodium Catalysts: Complexes like [CpRhCl₂]₂ are frequently employed for C-H activation/annulation reactions. The pentamethylcyclopentadienyl (Cp) ligand provides stability to the catalyst and promotes the desired reactivity.

Palladium Catalysts: A variety of palladium sources, including Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd(CH₃CN)₂Cl₂, are used. organicreactions.orgnih.gov The choice of palladium precursor and ligands can significantly influence the catalytic activity and the nature of the catalytic cycle (e.g., Pd(II)/Pd(IV) vs. Pd(0)/Pd(II)).

Copper Catalysts: Copper(I) salts, such as CuI, are effective in promoting intramolecular cyclizations involving alkynes. chim.it

Reagents:

Oxidants: In many C-H activation cycles, an oxidant is required to regenerate the active catalyst. Common oxidants include Cu(OAc)₂ and Ag₂CO₃. However, some rhodium-catalyzed systems can operate in a redox-neutral manner, where an internal oxidizing directing group is utilized.

Bases: Bases such as NaOAc, K₂CO₃, or organic bases like DIPEA (N,N-Diisopropylethylamine) are often essential. They can act as proton acceptors in the C-H activation step and can also play a role in the regeneration of the catalyst.

Additives: In some cases, additives are used to enhance the catalytic activity or selectivity. For instance, silver salts like AgSbF₆ are sometimes used in conjunction with rhodium catalysts to generate a more active cationic species.

The interplay of these catalysts and reagents defines the specific mechanistic pathway, influencing reaction rates, yields, and the ability to tolerate various functional groups on the substrates, which is crucial for the synthesis of specifically substituted molecules like this compound.

Spectroscopic Characterization Techniques in Research

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the compound. Key functional groups expected in 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one would include the amide C=O group, C-N bonds, aromatic C=C bonds, and the C-O ether linkage.

A detailed experimental IR spectrum with specific absorption bands (in cm⁻¹) for This compound is not available in the reviewed literature.

Table 3: Expected IR Absorption Regions This table is based on general principles of IR spectroscopy, not on experimental data for the specific compound.

Functional Group Expected Wavenumber (cm⁻¹)
Amide N-H Stretch 3400-3100
Aromatic C-H Stretch 3100-3000
Amide C=O Stretch 1700-1650
Aromatic C=C Stretch 1600-1450

Mass Spectrometry for Molecular Weight Determination

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy.

The exact mass spectrum, including the molecular ion peak and fragmentation data for This compound , has not been located in published research. The nominal molecular weight of this compound is 251.29 g/mol , and its molecular formula is C₁₆H₁₃NO₂.

Table 4: Mass Spectrometry Data No experimental data found in the searched literature.

m/z Relative Intensity (%) Proposed Fragment

X-ray Crystallography for Solid-State Structure

To perform X-ray crystallography, a suitable single crystal of the compound is required. There are no published reports detailing the synthesis of single crystals or the resulting X-ray crystallographic data for This compound . Therefore, information regarding its crystal system, space group, and specific geometric parameters is not available.

Table 5: Crystallographic Data No experimental data found in the searched literature.

Parameter Value
Crystal System -
Space Group -
a (Å) -
b (Å) -
c (Å) -
α (°) -
β (°) -
γ (°) -
Volume (ų) -

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Characteristics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT calculations can determine a molecule's ground-state geometry, bond lengths, bond angles, and various electronic properties.

For 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one, a DFT study, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide the optimized molecular structure. This would reveal the precise bond lengths of the isoquinolinone core, the methoxy-substituted phenyl ring, and the torsional angles between these planar systems. Such calculations are fundamental for understanding the molecule's three-dimensional shape and intrinsic stability. While specific DFT-calculated geometric parameters for this exact molecule are not documented in broad literature, studies on related quinoline (B57606) and isoquinoline (B145761) derivatives show a good correlation between theoretically predicted and experimentally determined structures. rsc.orgnih.gov

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound (Note: This table is illustrative as specific literature data is unavailable.)

Parameter Predicted Value (Å or °)
C1-N2 Bond Length Data not available
C3=O Bond Length Data not available
C1-C(phenyl) Bond Length Data not available

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the behavior of molecules in their electronic excited states. It is particularly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states.

A TD-DFT analysis of this compound would predict its maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., n→π* or π→π*). rsc.org These theoretical spectra are invaluable for interpreting experimental spectroscopic data. The calculations would likely be performed in different solvents using a model like the Polarizable Continuum Model (PCM) to understand how the electronic environment affects the absorption properties. Studies on similar heterocyclic systems often use TD-DFT to rationalize observed photophysical characteristics. nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. An MESP map plots the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, an MESP analysis would highlight the most electron-rich areas, likely around the carbonyl oxygen and the methoxy (B1213986) group's oxygen atom. The nitrogen-bound proton would be expected to create a region of high positive potential. This analysis provides a clear, visual guide to the molecule's reactivity and intermolecular interaction sites, such as hydrogen bonding.

Theoretical Studies on Tautomeric Equilibria

The this compound molecule can exist in different tautomeric forms. The specified "one" form is a lactam. It can potentially exist in equilibrium with its lactim tautomer, 1-(4-methoxyphenyl)isoquinolin-3-ol. Theoretical calculations are crucial for determining the relative stabilities of these tautomers.

By calculating the total energies of each tautomer in the gas phase and in various solvents using DFT, researchers can predict which form is thermodynamically favored. researchgate.net The energy barriers for the interconversion between tautomers can also be calculated by locating the transition state structure. Such studies on related heterocyclic systems have shown that the keto (lactam) form is often more stable than the enol (lactim) form, though this can be influenced by the solvent environment. researchgate.net

Table 2: Hypothetical Relative Energies of Tautomers (Note: This table is illustrative as specific literature data is unavailable.)

Tautomer Relative Energy (Gas Phase, kcal/mol) Relative Energy (Polar Solvent, kcal/mol)
Isoquinolin-3(2H)-one (Lactam) 0 (Reference) 0 (Reference)

Frontier Orbital Energy Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

An FMO analysis of this compound would involve calculating the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. The spatial distribution of the HOMO and LUMO densities would indicate the likely sites for electron donation and acceptance, respectively. From these energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be derived to quantify the molecule's reactivity.

Table 3: Hypothetical Frontier Orbital Energies (Note: This table is illustrative as specific literature data is unavailable.)

Parameter Value (eV)
E(HOMO) Data not available
E(LUMO) Data not available

Conformation and Stereochemical Analysis

The three-dimensional structure of this compound is defined by the spatial arrangement of its constituent rings. Conformational analysis involves identifying the most stable conformations (energy minima) and the energy barriers to rotation around key single bonds, particularly the C1-C(phenyl) bond.

Molecular mechanics or DFT calculations can be used to perform a "dihedral scan," where the torsion angle between the isoquinolinone ring and the 4-methoxyphenyl (B3050149) ring is systematically varied to map the potential energy surface. nih.gov This analysis would reveal the preferred orientation of the phenyl ring relative to the isoquinolinone core, determining whether a planar or a twisted conformation is more stable. In related 3-phenylisoquinolin-1(2H)-one systems, a significantly twisted conformation has been observed. nih.gov This stereochemical information is vital for understanding how the molecule might interact with biological targets.

Future Research Directions in 1 4 Methoxyphenyl Isoquinolin 3 2h One Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoquinolinone derivatives, including 1-(4-methoxyphenyl)isoquinolin-3(2H)-one, has traditionally relied on methods that can be resource-intensive. researchgate.net Future research is increasingly directed towards greener and more sustainable synthetic strategies. This involves the use of environmentally benign solvents, catalysts, and energy sources.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation offers a powerful tool for accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netmdpi.com This can contribute to more energy-efficient processes.

Atom Economy: Synthetic routes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, are highly desirable. researchgate.netnih.gov Strategies such as C-H activation and annulation reactions are being explored to achieve this goal. researchgate.netnih.gov

One-Pot Procedures: The development of one-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve efficiency by reducing the need for intermediate purification steps, saving time, and minimizing solvent usage. nih.govresearchgate.net

Recent advancements have shown the potential of these sustainable approaches. For instance, ruthenium-catalyzed reactions in PEG media under microwave irradiation have been reported for the synthesis of isoquinolinones. researchgate.net Similarly, palladium-catalyzed C-H and N-H double activation has provided an atom-economical route to this class of compounds. nih.govresearchgate.net

Exploration of Undiscovered Reactivity Patterns

While the fundamental reactivity of the isoquinolinone core is relatively well-understood, there remains significant potential to uncover new and useful chemical transformations. Future research will likely focus on exploring the untapped reactivity of this compound and related derivatives.

Promising avenues for exploration include:

Cascade Reactions: Designing cascade reactions, where a single event triggers a series of subsequent transformations, can lead to the rapid construction of complex molecular architectures from simple starting materials. rsc.orgrsc.orgnih.gov

Photochemical Reactions: The use of light to induce chemical reactions offers unique opportunities for accessing novel chemical space. nih.gov Photoinduced tandem reactions of isoquinoline-1,3,4-triones with alkynes have been shown to produce diverse aza-polycyclic frameworks. nih.gov

Selective Functionalization: Developing methods for the selective functionalization of different positions on the isoquinolinone ring is crucial for creating a diverse range of analogs for biological screening. This includes selective arylation at the C4 or C8 positions using different catalytic systems. organic-chemistry.org

Dearomatization Reactions: Asymmetric dearomatization of related diazaheterocycles has been achieved using anion-binding catalysis, suggesting a potential strategy for creating chiral centers in isoquinolinone derivatives. acs.org

The exploration of these reactivity patterns will not only expand the synthetic chemist's toolbox but also provide access to novel compounds with potentially interesting biological activities.

Advanced Computational Modeling and Prediction

Computational chemistry has become an indispensable tool in modern drug discovery and development. In the context of this compound, computational modeling can provide valuable insights into its properties and reactivity, guiding experimental efforts.

Future applications of computational modeling in this area include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, molecular geometry, and reactivity of the molecule. mdpi.comrsc.orgresearchgate.net This can help in understanding reaction mechanisms and predicting the outcome of chemical transformations. acs.org

Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives might interact with biological targets such as enzymes or receptors. nih.govhse.runih.gov This information is crucial for the rational design of new and more potent therapeutic agents.

Prediction of Physicochemical Properties: Computational methods can be employed to predict key drug-like properties, such as solubility, lipophilicity, and metabolic stability, early in the drug discovery process. mdpi.comnih.gov This can help to prioritize compounds for synthesis and experimental testing.

The integration of computational and experimental approaches is expected to accelerate the discovery and optimization of new drug candidates based on the this compound scaffold.

Integration with Flow Chemistry and Automation for Scalable Synthesis

To meet the demands of drug development and potential commercialization, the ability to produce compounds on a larger scale is essential. Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processes in terms of scalability, safety, and efficiency.

Future research in this area will focus on:

Development of Continuous Flow Processes: Translating batch syntheses of this compound and its analogs to continuous flow systems can enable more efficient and safer production. acs.orgnih.gov Flow chemistry allows for precise control over reaction parameters, leading to improved yields and purity. numberanalytics.com

Automated Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction conditions to identify the optimal parameters for a given transformation. dtu.dk This can significantly accelerate the development of robust and scalable synthetic routes.

Scalable Production: An efficient and scalable method for the synthesis of 3,4-dihydroisoquinolin-1(2H)-ones using cerium ammonium (B1175870) nitrate (B79036) has been developed, highlighting the potential for large-scale production. nih.gov

The adoption of flow chemistry and automation will be crucial for the efficient and cost-effective production of this compound and its derivatives for further preclinical and clinical evaluation. acs.orgvapourtec.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)isoquinolin-3(2H)-one and its derivatives?

  • Methodology : A common approach involves reacting precursor compounds (e.g., dihydroisoquinolin-3(4H)-one derivatives) with acyl chlorides or anhydrides under reflux conditions. For example, compounds with 4-methoxyphenyl substituents are synthesized using:

  • Step 1 : Base-mediated coupling (e.g., 4-dimethylaminopyridine and anhydrous potassium carbonate in dioxane).
  • Step 2 : Acylation with 4-methoxybenzoyl chloride or similar reagents, followed by acidification and purification via silica gel chromatography .
    • Key Considerations : Solvent choice (e.g., dioxane for high-temperature stability) and pH control during workup to minimize side reactions.

Q. How is structural characterization of this compound performed?

  • Techniques :

  • 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δH ~7.4–6.9 ppm for methoxyphenyl protons; δC ~158 ppm for methoxy carbons) .
  • Mass Spectrometry (MS) : ESI-HRMS for molecular ion verification (e.g., [M+H]+ peaks matching calculated masses).
  • Melting Point Analysis : Consistency with literature values (e.g., 238–240°C for related pyridazinone derivatives) .

Q. What are common structural modifications of isoquinolin-3(2H)-one derivatives in recent studies?

  • Modifications :

  • Position 2 : Acylation with benzoyl, acetyl, or methylbenzoyl groups to enhance bioactivity .
  • Position 6 : Introduction of acetamide or halogenated substituents for solubility and target affinity .
    • Impact : These changes influence electronic properties and steric bulk, affecting interactions with biological targets like acetylcholinesterase .

Advanced Research Questions

Q. How do structural variations at the 2-position influence acetylcholinesterase inhibition?

  • SAR Insights :

  • Derivatives with 2-benzoyl groups exhibit stronger inhibition (IC50 ~2.5 µM) compared to 2-acetyl analogs (IC50 ~5.8 µM) due to enhanced π-π stacking with the enzyme’s active site .
  • Electron-withdrawing groups (e.g., 3-chlorobenzoyl) reduce activity, suggesting a preference for electron-donating substituents .
    • Experimental Design : Compare inhibition kinetics (Lineweaver-Burk plots) and molecular docking simulations to validate binding modes.

Q. What strategies resolve contradictions in biological activity data across derivatives?

  • Approach :

  • Systematic SAR Studies : Test derivatives with incremental structural changes (e.g., methoxy vs. hydroxy groups) under standardized assay conditions .
  • Cross-Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular cytotoxicity) to distinguish target-specific effects from nonspecific interactions .
    • Case Study : Discrepancies in anticancer activity of 3-aminoisoquinolin-1(2H)-one derivatives were resolved by correlating logP values with membrane permeability .

Q. How are computational methods applied to predict the bioactivity of this compound derivatives?

  • Tools :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., acetylcholinesterase’s catalytic triad).
  • QSAR Models : Utilize descriptors like polar surface area and H-bond donor/acceptor counts to predict IC50 values .
    • Validation : Compare computational predictions with experimental IC50 data from enzyme inhibition assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.